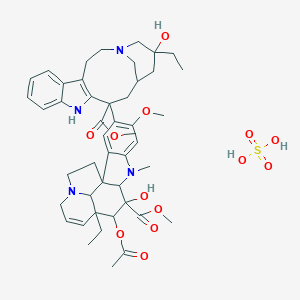
Betahistine dihydrochloride
Descripción general
Descripción
Betahistine dihydrochloride is a histamine-like antivertigo drug primarily used to treat symptoms associated with Ménière’s disease, such as vertigo, tinnitus, and hearing loss . It works by improving the microcirculation of the inner ear, thereby reducing the frequency and severity of vertigo attacks .
Mecanismo De Acción
Target of Action
Betahistine dihydrochloride primarily targets the histamine receptors , specifically the H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission and immune responses .
Mode of Action
This compound acts as a weak agonist at the H1 histamine receptor and a potent antagonist at the H3 histamine receptor . As an agonist, it stimulates the H1 receptor, while as an antagonist, it prevents the activation of the H3 receptor . This dual action leads to increased blood flow in the inner ear and decreased endolymphatic pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic system . By acting on the histamine receptors, this compound influences the generation of neuronal excitation, particularly in the vestibular nuclei, thereby facilitating vestibular compensation .
Pharmacokinetics
It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine .
Result of Action
The action of this compound leads to a reduction in the severity and frequency of vertigo attacks associated with Ménière’s disease . It achieves this by increasing the blood flow around the inner ear, reducing the amount of fluid in the inner ear, and preventing symptoms from developing .
Action Environment
The pharmacokinetics of this compound can be influenced by both genetic and environmental factors . These factors can affect the metabolism of this compound to its principle metabolite 2-PAA, thereby influencing the drug’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Betahistine dihydrochloride acts as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . By interacting with these receptors, it influences the release and activity of several neurotransmitters, including acetylcholine, norepinephrine, serotonin, and γ-aminobutyric acid (GABA) . These interactions facilitate vestibular compensation and increase blood flow in the brain, particularly in the inner ear .
Cellular Effects
This compound affects various cell types and cellular processes. It primarily targets cells in the inner ear, where it increases the permeability of blood vessels, reducing endolymphatic pressure . This action helps prevent the rupture of the labyrinth, which can lead to hearing loss . Additionally, this compound influences cell signaling pathways by modulating histamine receptors, which can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its dual action on histamine receptors. As a partial agonist of the H1 receptor, it induces vasodilation and increases vascular permeability . As an antagonist of the H3 receptor, it inhibits the autoreceptor-mediated feedback mechanism, leading to increased histamine release . These combined actions help alleviate symptoms of vertigo and improve vestibular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. Studies have shown that the compound is rapidly absorbed and metabolized, with a half-life of approximately 3.5 hours . Long-term studies indicate that this compound can maintain its efficacy over extended periods, with no significant degradation observed
Dosage Effects in Animal Models
Animal studies have demonstrated that the effects of this compound vary with dosage. Lower doses (0.2 mg/kg) have shown limited effects on postural function recovery, while higher doses (2 mg/kg) significantly accelerate recovery processes . At high doses, this compound can induce acute symptomatic effects, such as improved balance and vestibular function . Toxic or adverse effects at high doses have not been extensively reported.
Metabolic Pathways
This compound undergoes extensive first-pass metabolism, primarily converting into the inactive metabolite 2-pyridylacetic acid . This metabolism is facilitated by monoamine oxidase enzymes . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, which influence its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body. It has a low protein binding rate (<5%) and is primarily excreted in the urine . The compound’s distribution within cells and tissues is influenced by its interactions with transporters and binding proteins . These interactions affect its localization and accumulation, particularly in the inner ear .
Subcellular Localization
Its activity is primarily associated with histamine receptors located on the cell membrane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Betahistine dihydrochloride is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 2-pyridineethanol with methylamine to form N-methyl-2-(pyridin-2-yl)ethanamine, which is then converted to its dihydrochloride salt . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
Betahistine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Betahistine can be oxidized to form 2-pyridylacetic acid, its primary inactive metabolite.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .
Major Products
The major product formed from the oxidation of this compound is 2-pyridylacetic acid . Other minor products may include various substituted pyridine derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Betahistine dihydrochloride has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Dimenhydrinate: Another antivertigo drug, but it primarily acts as an antihistamine with sedative effects.
Uniqueness
Betahistine dihydrochloride is unique in its dual action as an H1-receptor agonist and H3-receptor antagonist, which distinguishes it from other antivertigo medications that primarily act as antihistamines . This dual action contributes to its effectiveness in improving microcirculation in the inner ear and reducing vertigo symptoms without causing significant sedation .
Propiedades
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDFMHARQUBJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5638-76-6 (Parent) | |
| Record name | Betahistine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10204355 | |
| Record name | Betahistine hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5579-84-0 | |
| Record name | Betahistine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betahistine hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betahistine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAHISTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K58SMZ7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















